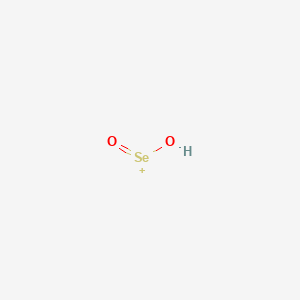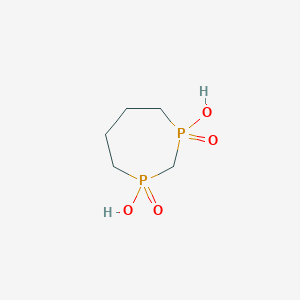
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is a unique organophosphorus compound characterized by its two phosphorus atoms each bonded to three oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione typically involves the reaction of phosphorus trichloride with a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus trichloride. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of catalysts or specific reagents to facilitate the replacement of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
科学研究应用
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to electronics.
Isoindole-1,3-dione: Known for its biological and pharmaceutical applications.
Uniqueness
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is unique due to its specific structure involving two phosphorus atoms bonded to three oxygen atoms each. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
65617-68-7 |
|---|---|
分子式 |
C5H12O4P2 |
分子量 |
198.09 g/mol |
IUPAC 名称 |
1,3-dihydroxy-1λ5,3λ5-diphosphepane 1,3-dioxide |
InChI |
InChI=1S/C5H12O4P2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2,(H,6,7)(H,8,9) |
InChI 键 |
CEYHZOSOKCITQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCP(=O)(CP(=O)(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


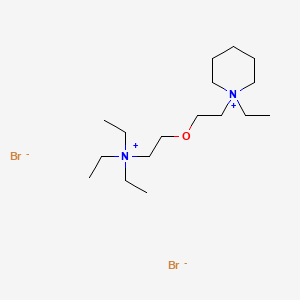
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)


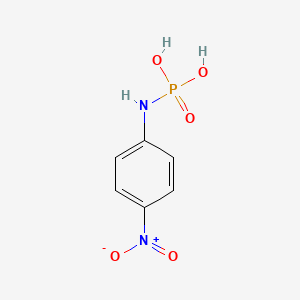
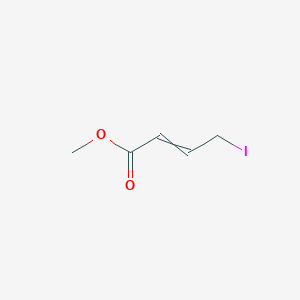
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)




![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

